1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride
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Overview
Description
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride is a spirocyclic compound that features a unique structure combining an indole and a piperidine ring.
Mechanism of Action
Target of Action
The primary targets of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride are CDK, c-Met, and EGFR protein crystals . These proteins play crucial roles in cell proliferation and survival, making them important targets for anti-tumor agents.
Mode of Action
The compound interacts with its targets through molecular docking , a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex . The binding energies of the compound with CDK, c-Met, and EGFR protein crystals are -44.3583 kcal/mol, -38.3292 kcal/mol, -33.3653 kcal/mol, respectively . This suggests a strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .
Result of Action
The compound exhibits good antiproliferative activities against A549, BEL-7402, and HeLa cell lines . In particular, compound B5, a derivative of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride, showed the highest potency against BEL-7402 cell lines with an IC50 value of 30.03±0.43 μg/mL .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride are largely determined by its interactions with various biomolecules. For instance, it has been found to exhibit good antiproliferative activities against A549, BEL-7402, and HeLa cell lines . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in cell proliferation .
Cellular Effects
1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride has been shown to influence cell function in various ways. For example, it has been found to inhibit the proliferation of certain types of cells, including BEL-7402 cell lines . This suggests that it may impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, molecular docking assays have revealed that it shows strong affinity and appropriate binding pose on the amino acid residues in active sites of the tested targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride typically involves the reaction of indole derivatives with piperidine under specific conditions. One common method includes the reaction of 1-methylindole with piperidine in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted indole or piperidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored as a potential anti-tumor agent due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1’-Methylspiro[indoline-3,4’-piperidine]: Similar structure but with an indoline ring instead of an indole ring.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another spirocyclic compound with anti-tumor activity.
Uniqueness: 1-Methylspiro[indole-3,4’-piperidin]-2(1H)-one hydrochloride stands out due to its specific binding affinity to multiple molecular targets, making it a versatile compound in medicinal chemistry. Its unique spirocyclic structure also contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-methylspiro[indole-3,4'-piperidine]-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-15-11-5-3-2-4-10(11)13(12(15)16)6-8-14-9-7-13;/h2-5,14H,6-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQXLJSYQSBXFOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CCNCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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